8-Iodoisoquinolin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7IN2 |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
8-iodoisoquinolin-3-amine |
InChI |
InChI=1S/C9H7IN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12) |
InChI Key |
WTLIMGAZTZNKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)I)N |
Origin of Product |
United States |
Synthetic Methodologies for 8 Iodoisoquinolin 3 Amine
Strategies for Introducing the Amino Functionality at Position 3
The introduction of an amino group at the C3 position of the isoquinoline (B145761) nucleus is a critical step in the synthesis of the target compound. This can be achieved through various amination reactions during or after the formation of the isoquinoline ring.
Amination Reactions in Isoquinoline Synthesis
Direct amination of the isoquinoline ring system can be challenging due to the electronic nature of the heterocycle. However, nucleophilic substitution reactions on appropriately activated precursors are a viable route. One classical method involves the Chichibabin reaction, which typically favors amination at the C1 position. More contemporary methods, such as the Buchwald-Hartwig amination, offer a versatile approach for forming C-N bonds. This palladium-catalyzed cross-coupling reaction can be employed to aminate haloisoquinolines, providing a route to aminoisoquinolines from their corresponding bromo or chloro derivatives. The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity.
Another approach involves the construction of the isoquinoline ring from precursors that already contain the nitrogen functionality or a group that can be readily converted to an amine. For instance, the reaction of 2-acylphenylacetonitriles with amines under microwave irradiation has been shown to produce N-substituted 3-aminoisoquinolines. This method benefits from being catalyst-free and having short reaction times.
Precursors and Intermediate Derivatization
The synthesis of 3-aminoisoquinolines can also be accomplished through the cyclization of suitably substituted acyclic precursors. A notable example is the use of o-cyanobenzyl cyanide and its derivatives. The base-catalyzed self-condensation of o-cyanobenzyl cyanide can lead to the formation of a dimeric intermediate which, upon cycloisomerization, can yield substituted isoquinolines. For example, treatment of o-cyanobenzyl cyanide with sodamide in formamide (B127407) can produce 1-amino-3-formamidoisoquinoline, which can be further hydrolyzed to the corresponding 3-amino derivative.
Furthermore, the amination of 3-haloisoquinolines presents a direct route to the desired 3-amino functionality. While the reactivity of halogens at different positions of the isoquinoline ring varies, a halogen at the C3 position can undergo nucleophilic aromatic substitution with ammonia (B1221849) or other aminating agents, often facilitated by a catalyst.
Methodologies for Iodination at Position 8
The introduction of an iodine atom at the C8 position of the isoquinoline ring is another key synthetic challenge. The regioselectivity of this halogenation is influenced by the electronic properties of the isoquinoline ring and the presence of other substituents.
Direct Halogenation Approaches
Direct electrophilic iodination of the isoquinoline core typically occurs on the benzene (B151609) ring, at positions C5 and C8, which are more electron-rich compared to the pyridine (B92270) ring. The use of iodinating agents such as N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) has been reported for the regioselective iodination of isoquinolines, yielding 5-iodoisoquinoline. Achieving selectivity for the C8 position can be more challenging and may depend on the specific substrate and reaction conditions. For instance, direct iodination of quinoline (B57606) N-oxides at the C8 position has been achieved, suggesting that modification of the nitrogen atom in the isoquinoline ring could direct iodination to the desired position.
A radical-based direct C-H iodination protocol has also been developed for quinolines, showing selectivity for the C3 position. While this particular selectivity is not desired for the C8 position, it highlights the potential of radical-based methods for C-H functionalization of such heterocyclic systems.
Indirect Iodination via Pre-functionalized Isoquinolines
An alternative to direct iodination is the introduction of iodine through the transformation of a pre-existing functional group at the C8 position. A common and effective method is the Sandmeyer reaction. wikipedia.orgnih.gov This reaction involves the diazotization of an amino group, followed by treatment with an iodide salt, typically potassium iodide, to introduce the iodine atom. wikipedia.orgstackexchange.com Therefore, the synthesis of 8-aminoisoquinoline (B1282671) would be a key intermediate for this approach. The Sandmeyer reaction is a versatile tool for introducing a variety of functional groups onto an aromatic ring and is often used when direct electrophilic substitution is not feasible or lacks the desired regioselectivity.
Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the molecule coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom with high regioselectivity. For isoquinoline, a suitable DMG at a position that directs metalation to C8 would be required.
Advanced Synthetic Approaches to Isoquinoline Derivatives Applicable to 8-Iodoisoquinolin-3-amine
Modern synthetic organic chemistry offers a range of advanced methodologies for the construction of complex heterocyclic scaffolds like this compound. These methods often provide access to highly substituted derivatives in a more convergent and efficient manner than traditional linear syntheses.
Transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the synthesis of isoquinolines. researchgate.netijpsjournal.com These methods involve the coupling of simpler starting materials, such as benzimines or benzylamines, with alkynes or other coupling partners, catalyzed by transition metals like rhodium, palladium, or ruthenium. researchgate.netorganic-chemistry.org By choosing appropriately substituted starting materials, it is possible to construct the 8-iodo-3-aminoisoquinoline skeleton in a single or a few steps.
Multi-component reactions (MCRs) offer another efficient strategy for the synthesis of complex molecules from three or more starting materials in a one-pot reaction. nih.govacs.org Several MCRs have been developed for the synthesis of substituted isoquinolines and related heterocycles. These reactions often proceed with high atom economy and can generate significant molecular complexity in a single synthetic operation. The development of an MCR that incorporates the necessary functionalities for this compound would represent a highly efficient synthetic route.
A versatile synthesis of substituted isoquinolines has been reported involving the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This method allows for the introduction of a substituent at the C3 position from the nitrile component. The intermediate can be trapped with various electrophiles, suggesting a potential pathway to introduce the iodine at a specific position if a suitable precursor is used. For instance, a synthesis of 3-amino-4-fluoro-7-iodoisoquinoline has been demonstrated, showcasing the feasibility of preparing polysubstituted isoquinolines through a sequence of functionalization steps. harvard.edu
Below is a table summarizing some of the key synthetic reactions and their applicability to the synthesis of this compound.
| Reaction Name | Description | Applicability to this compound |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | Can be used to introduce the amino group at C3 by reacting a 3-haloisoquinoline with an amine source. |
| Sandmeyer Reaction | Conversion of a primary aromatic amine to a diazonium salt, followed by displacement with a nucleophile. | Can be used to introduce the iodine atom at C8 by diazotization of an 8-aminoisoquinoline followed by treatment with an iodide salt. wikipedia.orgnih.gov |
| Directed ortho-Metalation (DoM) | Regioselective deprotonation of an aromatic ring directed by a functional group, followed by reaction with an electrophile. | Can be used to introduce the iodine atom at C8 by using a directing group that facilitates lithiation at this position, followed by quenching with an iodine source. wikipedia.orgorganic-chemistry.org |
| Transition-Metal-Catalyzed C-H Annulation | Formation of a ring system through the catalyzed reaction of a C-H bond with a coupling partner. | Can be used to construct the entire 8-iodo-3-aminoisoquinoline skeleton from simpler, pre-functionalized starting materials. researchgate.netijpsjournal.com |
| Multi-component Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. | A potential route for the convergent synthesis of the target molecule, though a specific MCR for this compound may need to be developed. nih.govacs.org |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides the most powerful and versatile tools for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of amino-substituted heterocycles like this compound. These methods can be employed either to introduce the amino group onto a pre-formed 8-iodoisoquinoline (B3059433) core or to construct the heterocyclic system itself.
The Ullmann condensation and the related Goldberg reaction are classical methods for the formation of aryl-amine bonds, relying on copper catalysis. These reactions typically require harsh conditions, such as high temperatures (≥200°C) and stoichiometric amounts of copper, which can limit their applicability for complex or sensitive substrates. wikipedia.org While modern palladium-catalyzed methods are now generally favored, the Goldberg-Ullmann reaction remains a viable, albeit less common, strategy.
In a hypothetical synthesis of this compound, a Goldberg-type reaction could be envisioned. This would involve the coupling of a precursor molecule, such as 3-bromo-8-iodoisoquinoline, with an amine source in the presence of a copper catalyst and a base. The higher reactivity of bromine over iodine in some copper-catalyzed systems could potentially allow for selective amination at the C-3 position. However, the development of milder and more efficient catalytic systems, particularly those based on palladium, has largely superseded these traditional methods. wikipedia.org
While palladium-catalyzed aminocarbonylation typically converts aryl halides into amides rather than amines, analogous palladium-catalyzed C-N cross-coupling reactions, specifically the Buchwald-Hartwig amination, represent a state-of-the-art method for synthesizing aryl amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and comparatively mild reaction conditions. wikipedia.orgorganic-chemistry.org
The synthesis of this compound can be effectively planned using this methodology. A plausible route, by analogy to the synthesis of related aminoisoquinolines, would involve the reaction of a 3-halo-8-iodoisoquinoline (e.g., 3-bromo-8-iodoisoquinoline) with an ammonia equivalent. google.com To avoid side reactions, a protected form of ammonia, such as tert-butyl carbamate (B1207046) or lithium bis(trimethylsilyl)amide, is often used, followed by a deprotection step to reveal the free amine. organic-chemistry.orggoogle.com The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand. The choice of ligand is critical for catalytic efficiency, with sterically hindered, electron-rich ligands like XPhos or t-BuXPhos often providing the best results. nih.gov
| Parameter | Typical Conditions |
| Halide Precursor | 3-Bromo-8-iodoisoquinoline |
| Amine Source | tert-Butyl carbamate (followed by acid deprotection) |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | XPhos, t-BuXPhos, BINAP |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu |
| Solvent | Toluene (B28343), Dioxane |
| Temperature | 80-110 °C |
This interactive table summarizes typical conditions for a Buchwald-Hartwig amination approach to synthesize the target compound, based on analogous reactions. google.comnih.gov
An alternative to functionalizing a pre-existing isoquinoline ring is to construct the heterocyclic core itself through a cyclization reaction. Silver-catalyzed processes have proven effective for the synthesis of various nitrogen-containing heterocycles. nih.gov Specifically, the silver triflate (AgOTf)-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates has been demonstrated as a viable route to 1-amino-isoquinoline derivatives. nih.gov
By analogy, a synthetic route to this compound could be devised starting from an appropriately substituted precursor. The synthesis would begin with a 2-alkynyl-3-iodobenzaldehyde. Conversion of the aldehyde to an oxime, followed by a silver-catalyzed cyclization reaction, would construct the 3-aminoisoquinoline core with the iodine atom retained at the 8-position. This strategy builds the key structural features of the target molecule in a single, convergent step. The reaction proceeds under an air atmosphere and offers a direct pathway to the aminoisoquinoline skeleton. nih.gov
Photoredox Catalysis in Isoquinoline Synthesis
Visible-light photoredox catalysis has emerged as a powerful platform for organic synthesis, enabling the formation of reactive intermediates under exceptionally mild conditions. nih.gov This technology offers potential routes to this compound, particularly through late-stage functionalization strategies that modify the isoquinoline core via C-H activation.
Two plausible, though currently hypothetical, photoredox pathways could be considered:
C-H Iodination : Starting with 3-aminoisoquinoline, a photoredox-mediated C-H iodination could potentially install the iodine atom regioselectively at the C-8 position. Such reactions often use a simple iodide source (e.g., NaI or NH₄I) and a photocatalyst that, upon excitation with visible light, can initiate a radical-based halogenation cascade. beilstein-journals.org
C-H Amination : Conversely, one could start with 8-iodoisoquinoline and introduce the amino group at the C-3 position via a directed C-H amination reaction. Merging photoredox catalysis with a transition metal co-catalyst can facilitate the oxidative coupling of C-H and N-H bonds under mild conditions.
These approaches are at the forefront of synthetic methodology and represent an attractive, atom-economical way to access the target compound. nih.gov
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has become a standard technique for accelerating a wide range of organic reactions. rsc.org The use of dielectric heating can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields compared to conventional oil-bath heating. acs.orgacs.org
Nearly all the methodologies described for the synthesis of this compound could be adapted for microwave conditions. For instance, palladium-catalyzed reactions like the Buchwald-Hartwig amination are frequently performed in a microwave reactor to expedite catalyst turnover and drive reactions to completion. nih.gov Similarly, cyclization reactions to form the isoquinoline core can be significantly enhanced. A palladium-catalyzed one-pot reaction involving the coupling of a 2-bromoarylaldehyde with a terminal alkyne, followed by imination and annulation using ammonium (B1175870) acetate (B1210297), can be performed efficiently under microwave irradiation to produce substituted isoquinolines. acs.org
| Reaction | Conventional Heating | Microwave Heating | Yield | Reference |
| Pd-catalyzed Isoquinoline Synthesis | 80 °C (1h) then 150 °C (2h) | 80 °C (1h) then 150 °C (2h) | 60% | acs.org |
| Friedländer Synthesis of Quinolines | Oil-bath heating | Microwave irradiation | 34% (avg) | 72% (avg) |
This interactive table compares reaction conditions and outcomes for analogous heterocyclic syntheses, demonstrating the typical improvements offered by microwave assistance.
Green Chemistry Principles in Isoquinoline Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com These principles are increasingly important in the synthesis of pharmaceuticals and other fine chemicals. Several green strategies can be applied to the synthesis of this compound.
Use of Greener Solvents : Traditional syntheses often rely on volatile and toxic organic solvents like toluene or dioxane. Recent methodologies have demonstrated the synthesis of isoquinolones and isoquinolines in biomass-derived ethanol (B145695) at room temperature, significantly improving the environmental profile of the process. chemistryviews.org
Catalyst Recyclability : The development of catalytic systems that can be recovered and reused is a key green objective. For isoquinoline synthesis, a Ru(II) catalyst in a biodegradable solvent like PEG-400 has been shown to be recyclable, offering a more sustainable alternative to single-use precious metal catalysts.
Atom Economy and Pot Economy : One-pot reactions and multicomponent domino reactions that form multiple bonds in a single operation improve both atom and pot economy by reducing the number of synthetic steps and purification procedures. acs.org Solvent-free, three-component reactions for isoquinazoline synthesis highlight the potential for highly efficient and waste-minimizing processes. tandfonline.com
By incorporating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Purification and Isolation Techniques in Heterocyclic Synthesis
The successful isolation of this compound from a reaction mixture hinges on the selection of appropriate purification techniques. The presence of both a basic amino group and a lipophilic iodo-substituted aromatic ring influences its solubility and chromatographic behavior.
Chromatography is a cornerstone of purification in organic synthesis, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For amino-substituted isoquinolines, several chromatographic techniques are applicable.
Silica (B1680970) Gel Column Chromatography: This is one of the most common purification methods in organic chemistry. acs.org The stationary phase, silica gel, is polar and slightly acidic. The mobile phase, or eluent, is a solvent or a mixture of solvents. For a compound like this compound, a solvent system of moderate polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically used.
Due to the basic nature of the amine group, tailing or irreversible adsorption on the acidic silica gel can be a problem, leading to poor separation and low recovery. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent. This deactivates the acidic sites on the silica gel, resulting in sharper peaks and improved separation. biotage.com
Amine-Functionalized Silica Gel: An alternative to using basic additives is to employ a stationary phase that is inherently more compatible with basic compounds. Amino-functionalized silica gel, where the silica surface is covalently modified with aminopropyl groups, provides a less acidic environment, which can significantly improve the chromatography of amines. biotage.com
Reversed-Phase Chromatography: In this technique, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). This method separates compounds based on their hydrophobicity. This compound, with its relatively non-polar iodinated aromatic system, would be well-retained on a reversed-phase column. Often, a modifier like trifluoroacetic acid is added to the mobile phase to protonate the amine, which can improve peak shape. reddit.com
Table 1: Comparison of Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase Silica Gel | Silica Gel | Hexane/Ethyl Acetate | Readily available, cost-effective. | Can cause tailing and poor recovery of basic amines. |
| Modified Normal-Phase | Silica Gel | Hexane/Ethyl Acetate with Triethylamine | Reduces tailing and improves separation of basic compounds. | Modifier needs to be removed from the final product. |
| Amino-Functionalized Silica | Amino-propyl modified silica | Hexane/Ethyl Acetate | Excellent for basic compounds, avoids the need for mobile phase modifiers. | More expensive than plain silica gel. |
| Reversed-Phase | C18-modified silica | Water/Acetonitrile with TFA | Good for compounds with non-polar character. | Requires removal of aqueous mobile phase and modifier. |
Crystallization Techniques for Isoquinoline Derivatives
Crystallization is a powerful technique for the final purification of solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow the formation of a crystalline lattice. Impurities are typically excluded from the growing crystals and remain in the mother liquor.
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For isoquinoline derivatives, a range of solvents can be effective.
For compounds structurally similar to this compound, such as other halogenated isoquinolines, specific solvent systems have been reported to be effective. For instance, 5-bromo-8-nitroisoquinoline (B189721) has been successfully recrystallized from a mixture of heptane (B126788) and toluene. orgsyn.org A patent describing the synthesis of 8-bromoisoquinoline (B29762) derivatives mentions purification by recrystallization from heptane or a heptane/toluene mixture. google.com Furthermore, some 3-aminoisoquinoline derivatives have been purified by recrystallization from acetonitrile or ethanol.
The selection of an appropriate crystallization solvent for this compound would likely involve screening a variety of solvents and solvent mixtures to find the optimal conditions that provide high purity and good recovery.
Table 2: Potential Crystallization Solvents for Isoquinoline Derivatives
| Solvent/Solvent System | Compound Class | Reference |
| Heptane/Toluene | 5-Bromo-8-nitroisoquinoline | orgsyn.org |
| Heptane or Heptane/Toluene | 8-Bromoisoquinoline derivatives | google.com |
| Acetonitrile | 3-Amino-4-methylisoquinoline | |
| Ethanol | 3-Amino-4-methylisoquinoline | |
| Chloroform/Hexane | 8-Amino-quinoline derivatives | nih.gov |
Chemical Reactivity and Transformation of 8 Iodoisoquinolin 3 Amine
Reactivity of the Iodine Substituent at Position 8
The carbon-iodine (C-I) bond at the 8-position of the isoquinoline (B145761) ring is the most reactive site for many transformations due to its relatively low bond dissociation energy compared to other carbon-halogen bonds. This reactivity is harnessed in a variety of synthetic methodologies to introduce new functional groups and build molecular complexity.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups, and the leaving group must be sufficiently labile. In 8-iodoisoquinolin-3-amine, the isoquinoline ring itself is somewhat electron-deficient, which can facilitate nucleophilic attack.
The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. In the subsequent elimination step, the leaving group (in this case, the iodide ion) is expelled, and the aromaticity of the ring is restored.
While specific studies on the SNAr reactions of this compound are not extensively documented in publicly available literature, the general principles suggest that strong nucleophiles, such as alkoxides, thiolates, or secondary amines, could potentially displace the iodine atom, particularly under forcing conditions (e.g., high temperature). The presence of the amino group at C-3 may have a modest electronic influence on the reactivity at C-8.
Cross-Coupling Reactions at the C-I Bond
The C-I bond in this compound is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. wikipedia.org This reaction is widely used in medicinal chemistry and materials science. nih.gov The reaction of this compound with various aryl or heteroaryl boronic acids would yield 8-arylisoquinolin-3-amine derivatives.
While specific examples for this compound are sparse, extensive research on related 8-haloquinoline and isoquinoline systems demonstrates the feasibility and typical conditions for such transformations. For instance, the Suzuki-Miyaura coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with pyrimidinyl boronic acids has been optimized, providing a template for potential reaction conditions. mdpi.com Generally, a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like dioxane/water or DMF/water are employed. mdpi.comlibretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table presents typical conditions based on reactions with similar substrates, not specific experimental data for this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 70-95 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 90 | 65-90 |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 100 | 75-98 |
The Heck coupling reaction forms a C-C bond between an aryl or vinyl halide and an alkene. wikipedia.org This reaction is a powerful method for the synthesis of substituted alkenes. mdpi.com The reaction of this compound with various alkenes, such as acrylates, styrenes, or other vinyl compounds, would lead to the formation of 8-alkenylisoquinolin-3-amines.
Typical Heck reaction conditions involve a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tol)₃), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or acetonitrile (B52724). wikipedia.org The reactivity of the alkene partner is often enhanced by the presence of electron-withdrawing groups. wikipedia.org
Table 2: Representative Conditions for Heck Coupling of Aryl Iodides with Alkenes This table presents typical conditions based on reactions with similar substrates, not specific experimental data for this compound.
| Catalyst | Ligand | Base | Solvent | Alkene Partner | Typical Yield Range (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Methyl acrylate | 60-90 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | Styrene | 55-85 |
| Pd/C | - | NaOAc | DMA | Butyl acrylate | 65-92 |
The reactivity of the C-I bond extends to other important cross-coupling reactions, enabling the introduction of a diverse array of functional groups.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an arylethyne derivative. It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org Reacting this compound with various terminal alkynes would produce 8-(alkynyl)isoquinolin-3-amines. Copper-free versions of this reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org While this compound already possesses an amino group, this methodology could be used to introduce a different, substituted amino group at the C-8 position if the existing amino group at C-3 is appropriately protected. The reaction requires a palladium catalyst, a bulky phosphine ligand, and a strong base such as sodium tert-butoxide. organic-chemistry.orgnih.govyoutube.com
Table 3: Representative Conditions for Other Cross-Coupling Reactions This table presents typical conditions based on reactions with similar substrates, not specific experimental data for this compound.
| Reaction Type | Catalyst System | Base | Solvent | Coupling Partner | Typical Yield Range (%) |
|---|---|---|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF or DMF | Terminal Alkyne | 70-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Primary/Secondary Amine | 65-90 |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | Aniline | 70-98 |
Reductive Dehalogenation Strategies
Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This transformation can be useful for synthesizing the parent isoquinolin-3-amine (B165114) from the 8-iodo derivative or for selectively removing the iodine in the presence of other functional groups.
This reduction can be achieved through various methods:
Catalytic Hydrogenation: A common method involves using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. A base, like sodium acetate (B1210297) or triethylamine (B128534), is often added to neutralize the hydrogen iodide (HI) byproduct.
Metal/Acid Systems: Active metals like zinc or tin in the presence of an acid (e.g., acetic acid or hydrochloric acid) can also effect the reduction of the C-I bond.
Hydride Reagents: While less common for aryl iodides compared to other methods, strong hydride reagents could potentially achieve this transformation, though selectivity might be an issue.
Biocatalysis: Certain enzymes, known as deiodinases, are capable of catalyzing the reductive dehalogenation of iodinated aromatic rings in biological systems, though their application in synthetic chemistry is more specialized. mdpi.comnih.gov
The choice of method would depend on the desired selectivity and the compatibility with other functional groups present in the molecule.
Reactivity of the Amine Functionality at Position 3
The amine group at the C-3 position of the isoquinoline ring is a primary aromatic amine. Its nucleophilicity allows it to participate in a variety of chemical transformations.
Primary amines readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form amides. In a typical reaction, this compound would react with an acylating agent in the presence of a base to yield the corresponding N-(8-iodoisoquinolin-3-yl)amide. The base serves to neutralize the acidic byproduct of the reaction.
Table 1: Hypothetical Acylation Reactions of this compound
| Acylating Agent | Product |
|---|---|
| Acetyl chloride | N-(8-iodoisoquinolin-3-yl)acetamide |
The amine group can be alkylated by reaction with alkyl halides. However, the direct alkylation of primary amines with alkyl halides often leads to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, reductive amination is a more controlled method. This would involve the reaction of this compound with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.
Table 2: Potential Alkylation Products of this compound
| Alkylating Agent | Expected Major Product (via controlled methods) |
|---|---|
| Methyl iodide | N-methyl-8-iodoisoquinolin-3-amine |
Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. This compound would be expected to react with various carbonyl compounds to form the corresponding N-(8-iodoisoquinolin-3-yl)imines.
Table 3: Illustrative Condensation Reactions of this compound
| Carbonyl Compound | Product (Schiff Base) |
|---|---|
| Benzaldehyde (B42025) | (E)-N-(benzylidene)-8-iodoisoquinolin-3-amine |
As mentioned in the acylation section, amides are readily formed. Carbamates can be synthesized by reacting the amine with a chloroformate, such as ethyl chloroformate, in the presence of a base. This reaction provides a stable derivative of the amine. Another route to carbamates involves the reaction with an isocyanate.
Table 4: Representative Amide and Carbamate (B1207046) Synthesis from this compound
| Reagent | Product Class | Example Product Name |
|---|---|---|
| Propionyl chloride | Amide | N-(8-iodoisoquinolin-3-yl)propanamide |
| Ethyl chloroformate | Carbamate | Ethyl (8-iodoisoquinolin-3-yl)carbamate |
Transformations Involving the Isoquinoline Core
The isoquinoline nucleus is a robust aromatic system, but it can participate in reactions that lead to more complex fused heterocyclic systems.
Ring annulation involves the construction of a new ring fused to an existing one. A classic example that could potentially be applied to a derivative of this compound is the Pictet-Spengler reaction. scirp.orgwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. To utilize this compound in a Pictet-Spengler type reaction, it would first need to be converted to a derivative containing a β-arylethylamine moiety. For instance, if the amine at position 3 were part of a larger substituent with an appropriately positioned aromatic ring, an intramolecular cyclization could be envisioned to build a new ring onto the isoquinoline core. However, no specific examples of such a reaction with this particular starting material have been documented.
Cyclization Reactions to Form Fused Heterocycles
The presence of both an amino group and a halogen atom on the isoquinoline scaffold provides the potential for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. Such transformations are of significant interest in medicinal chemistry and materials science due to the diverse pharmacological and electronic properties of polycyclic aromatic compounds.
One plausible pathway for the cyclization of this compound involves transition-metal-catalyzed intramolecular C-N bond formation. Palladium-catalyzed reactions, in particular, are well-established methods for the synthesis of nitrogen-containing heterocycles through the coupling of an amine and an aryl halide within the same molecule.
For instance, in a reaction analogous to the Buchwald-Hartwig amination, the amino group at the 3-position could displace the iodine atom at the 8-position, leading to a fused polycyclic system. This type of reaction typically requires a palladium catalyst, a suitable ligand, and a base. The specific reaction conditions would need to be optimized to favor the intramolecular cyclization over potential intermolecular side reactions.
Table 1: Hypothetical Palladium-Catalyzed Intramolecular Cyclization of this compound
| Reactant | Catalyst | Ligand | Base | Product |
| This compound | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, XPhos, or other phosphine ligands | NaOtBu, K₂CO₃, or Cs₂CO₃ | Fused Pyrido-pyrrolo-pyrimidine derivative |
Note: This table represents a hypothetical reaction based on known palladium-catalyzed C-N bond formation reactions and has not been experimentally verified for this compound.
The feasibility and outcome of such cyclization reactions would be highly dependent on the geometric constraints of the isoquinoline ring system and the reactivity of the C-I and N-H bonds. The formation of a five or six-membered ring fused to the isoquinoline core would be the most likely outcome based on thermodynamic stability.
Isomerization Studies
Isomerization reactions of substituted isoquinolines can occur under various conditions, such as thermal, photochemical, or acid/base catalysis. For this compound, potential isomerization could involve the migration of the iodine atom or the amino group to other positions on the isoquinoline ring.
However, without specific experimental data, any discussion on the isomerization of this compound remains speculative. The stability of the C-I and C-N bonds, as well as the electronic properties of the isoquinoline ring, would be major factors influencing the likelihood and nature of any isomerization.
It is also conceivable that under certain conditions, ring-opening and rearrangement reactions could occur, leading to the formation of isomeric structures that are not based on the isoquinoline scaffold. The study of such potential isomerizations would require dedicated experimental and computational investigations.
Table 2: Potential Isomerization Pathways for this compound (Hypothetical)
| Isomerization Type | Conditions | Potential Product |
| Halogen migration | High temperature, radical initiator | Other iodo-isoquinolin-3-amine isomers |
| Amino group migration | Strong acid or base catalysis | Other amino-8-iodoisoquinoline isomers |
| Ring rearrangement | Photochemical conditions | Naphthalenic or other bicyclic isomers |
Note: The isomerization pathways listed in this table are hypothetical and based on general principles of organic chemistry. There is no specific experimental evidence for these transformations in this compound.
Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Resources
A comprehensive search of publicly available scientific databases and chemical literature has yielded no specific experimental spectroscopic or structural data for the chemical compound this compound. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and X-ray crystallography data, no publications or spectral databases containing this information could be located.
The requested detailed analysis for each spectroscopic and structural elucidation methodology, as outlined in the query, cannot be provided without access to the foundational experimental data. The generation of data tables for ¹H NMR, ¹³C NMR, and discussions on 2D NMR techniques such as COSY, HMQC, and HMBC are contingent on the availability of spectral assignments from published research. Similarly, the identification of functional groups through IR spectroscopy, the determination of molecular weight and fragmentation patterns via mass spectrometry, and the definitive solid-state structure from X-ray crystallography are all dependent on experimental characterization that does not appear to be present in the accessible literature.
While information exists for structurally related compounds, such as 8-aminoquinoline (B160924), 3-aminoquinoline, and various substituted isoquinolines, this data cannot be extrapolated to accurately represent the specific spectroscopic and structural properties of this compound. The presence and position of the iodine atom and the amine group on the isoquinoline ring system will significantly influence the chemical environment of the molecule, leading to unique spectral characteristics.
Therefore, until the synthesis and subsequent detailed characterization of this compound are reported in a peer-reviewed scientific journal or its data is deposited in a public spectral database, a scientifically accurate and detailed article on its spectroscopic and structural elucidation, as per the requested outline, cannot be generated.
Spectroscopic and Structural Elucidation Methodologies
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) present in a chemical compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the experimental and calculated values serves as crucial evidence for confirming the empirical formula and assessing the purity of a synthesized compound.
For 8-Iodoisoquinolin-3-amine, the molecular formula is C₉H₇IN₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Iodine (126.90 g/mol ), and Nitrogen (14.01 g/mol ). The total molecular weight of the compound is approximately 270.07 g/mol .
The calculated elemental percentages are presented in the table below. In a research context, these calculated values would be compared against the results obtained from an elemental analyzer instrument. Typically, an acceptable margin of error between the found and calculated values is within ±0.4%.
Table 1: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 40.03 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.61 |
| Iodine | I | 126.90 | 1 | 126.90 | 47.00 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 10.37 |
| Total | 270.07 | 100.00 |
Note: The data in this table is theoretical and calculated based on the molecular formula. Experimental data from published research is currently unavailable.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate the electronic landscape of 8-Iodoisoquinolin-3-amine, which is crucial for predicting its chemical behavior. By solving approximations of the Schrödinger equation, researchers can determine various molecular properties.
Detailed research into related heterocyclic systems, such as quinoline (B57606) and isoquinoline (B145761) derivatives, frequently employs these calculations to understand their stability and reactivity. researchgate.netrsc.org For this compound, such calculations would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, key electronic properties can be derived.
A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
These calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the isoquinoline ring and the amine group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are instrumental in comparing the reactivity of this compound with other related compounds.
Table 1: Illustrative Quantum Chemical Properties for this compound This table presents hypothetical data that would be obtained from quantum chemical calculations to illustrate the typical parameters evaluated.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |
| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration |
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT is particularly well-suited for investigating the mechanisms of chemical reactions, including transition states and reaction energy profiles. For this compound, DFT studies could predict its behavior in various chemical transformations.
For instance, DFT calculations can model reactions such as electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling reactions involving the iodine substituent. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped out. This allows researchers to determine the activation energy barriers for different potential reaction pathways, thereby predicting the most likely products and the conditions required to form them.
In studies of similar nitrogen-containing heterocycles, DFT has been used to elucidate reaction mechanisms and rationalize observed product distributions. nih.govnih.gov For this compound, a DFT study could investigate the influence of the amino and iodo substituents on the reactivity of the isoquinoline core. For example, it could determine whether the amino group directs electrophiles to specific positions or how the iodine atom participates in reactions like Suzuki or Buchwald-Hartwig couplings. The calculated vibrational frequencies of the transition state structure can confirm that it is a true first-order saddle point on the potential energy surface, connecting reactants and products.
Table 2: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound This table provides an example of data that could be generated from a DFT study of a hypothetical reaction, such as a Suzuki coupling.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +15.2 | Oxidative addition step |
| Intermediate | -5.7 | After oxidative addition |
| Transition State 2 | +20.1 | Transmetalation step |
| Product Complex | -12.4 | Before product release |
Molecular Modeling and Docking Studies for Potential Ligand Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. These methods are crucial in drug discovery for identifying potential drug targets and optimizing lead compounds. The isoquinoline scaffold is present in many biologically active compounds, making this an important area of investigation. nih.govnih.gov
The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, often from crystallographic data or homology modeling. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function for each pose to estimate the binding affinity.
For this compound, docking studies could be performed against a range of protein targets known to be modulated by isoquinoline derivatives, such as kinases, polymerases, or receptors. nih.gov The results would predict the preferred binding orientation and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom). The docking score provides a quantitative estimate of the binding free energy, helping to rank potential candidates. For instance, molecular docking studies on iodinated quinazolinones have shown that the iodine atom can form important interactions with protein residues. nih.gov
Table 3: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target This table illustrates the type of information that a molecular docking study would provide.
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Predicted free energy of binding |
| Hydrogen Bonds | 2 | Amine group with Asp145; Ring Nitrogen with Gly88 |
| Halogen Bond | 1 | Iodine atom with the backbone carbonyl of Leu85 |
| Hydrophobic Interactions | 4 | Isoquinoline ring with Val34, Ala51, Leu135 |
Conformational Analysis of this compound
Computational methods can be used to explore the potential energy surface of this compound with respect to the rotation of the amino group and any out-of-plane distortions. By systematically rotating the relevant dihedral angles and calculating the energy at each step, a conformational energy profile can be generated. This analysis helps to identify the lowest energy (most stable) conformers and the energy barriers between them.
The orientation of the amino group relative to the isoquinoline ring can affect its hydrogen bonding capabilities and steric interactions, which are critical for molecular recognition and binding to protein targets. While the isoquinoline core itself is planar, slight puckering or boat-like conformations could exist in principle, although they are likely to be high in energy. Understanding the preferred conformation is essential for accurate molecular docking studies and for interpreting experimental data, such as NMR spectra.
Table 4: Illustrative Conformational Analysis Data for this compound This table shows hypothetical results from a conformational analysis focusing on the rotation of the C3-N bond.
| Dihedral Angle (H-N-C3-C4) | Relative Energy (kcal/mol) | Population (%) | Description |
|---|---|---|---|
| 0° | 0.0 | 75% | Most stable conformer |
| 90° | 3.5 | <1% | Rotational energy barrier |
Prediction of Spectroscopic Parameters
Computational chemistry allows for the in silico prediction of various spectroscopic properties, which can be invaluable for confirming the identity and structure of a synthesized compound. mdpi.com By simulating spectra computationally, researchers can compare them with experimental data to validate their findings.
For this compound, key spectroscopic parameters that can be predicted include:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predictions can aid in the assignment of complex experimental spectra.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These correspond to the peaks in an IR spectrum and can be used to identify characteristic functional groups, such as the N-H stretches of the amine and the C=C/C=N vibrations of the isoquinoline ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.
Table 5: Hypothetical Predicted Spectroscopic Data for this compound This table provides an example of predicted spectroscopic data that could be generated through computational methods.
| Spectrum | Parameter | Predicted Value | Experimental Correlation |
|---|---|---|---|
| ¹H NMR | Chemical Shift (H at C1) | 8.9 ppm | Aromatic proton in an electron-deficient ring |
| ¹³C NMR | Chemical Shift (C-I) | 95 ppm | Carbon atom attached to a heavy halogen |
| IR | Vibrational Frequency (N-H stretch) | 3450, 3360 cm⁻¹ | Asymmetric and symmetric stretches of a primary amine |
Advanced Applications in Synthetic Organic Chemistry
8-Iodoisoquinolin-3-amine as a Versatile Synthetic Building Block
The synthetic utility of this compound is rooted in the distinct reactivity of its two primary functional groups: the iodo group at the C8 position and the amino group at the C3 position. The carbon-iodine bond at the C8 position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling the generation of a vast library of novel isoquinoline (B145761) derivatives.
The amino group at the C3 position, on the other hand, can undergo various transformations, such as N-alkylation, N-arylation, acylation, and diazotization, providing another avenue for molecular diversification. The presence of both of these functional groups on the same isoquinoline framework allows for sequential or orthogonal functionalization strategies, making this compound a highly valuable and versatile building block in organic synthesis. nih.gov
Table 1: Potential Cross-Coupling Reactions at the C8-Position of this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagents | C-C (Aryl, Vinyl) | Synthesis of biaryl compounds, functional materials |
| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Creation of rigid scaffolds, electronic materials |
| Heck Coupling | Alkenes | C-C (Alkenyl) | Formation of substituted alkenes |
| Buchwald-Hartwig Amination | Amines | C-N | Synthesis of complex amines, pharmaceutical intermediates |
Scaffold for the Construction of Complex Polycyclic Systems
The inherent reactivity of this compound makes it an excellent starting material for the synthesis of complex polycyclic systems. The strategic functionalization of both the iodo and amino groups can be employed to construct fused heterocyclic frameworks. For instance, an intramolecular Heck reaction following a Suzuki coupling at the C8-position could lead to the formation of novel polycyclic aromatic hydrocarbons.
Furthermore, the amino group at C3 can participate in cyclization reactions. For example, condensation with a dicarbonyl compound could initiate a cascade reaction to form a new fused ring system. The ability to build upon the isoquinoline core in multiple directions allows for the creation of three-dimensional molecular architectures that are often inaccessible through other synthetic routes. researchgate.net These complex polycyclic systems are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. mdpi.com
Precursor for Chiral Ligands in Asymmetric Catalysis
The development of novel chiral ligands is crucial for advancing the field of asymmetric catalysis. The 8-aminoquinoline (B160924) scaffold has been recognized as a privileged structure in the design of such ligands. mdpi.com this compound serves as an excellent precursor for a new class of chiral ligands. The amino group at C3 can be readily derivatized with chiral auxiliaries, while the iodo group at C8 provides a handle for further modification, such as the introduction of phosphine (B1218219) or other coordinating groups through cross-coupling reactions.
The resulting bidentate or tridentate ligands, featuring a chiral center in proximity to the coordinating nitrogen and another donor atom, could be effective in a variety of metal-catalyzed asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. mdpi.comnih.gov The modular nature of the synthesis, starting from this compound, allows for the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in catalytic reactions. nih.gov
Role in the Development of Novel Organic Catalysts
In recent years, the field of organocatalysis has emerged as a powerful alternative to metal-based catalysis. The amino group of this compound can serve as a foundational element for the development of novel organic catalysts. For instance, it can be converted into a thiourea (B124793) or a squaramide, which are well-established hydrogen-bond donating catalysts.
The isoquinoline backbone itself can influence the catalyst's activity and selectivity. Furthermore, the C8-iodo group can be used to attach the catalyst to a solid support, facilitating catalyst recovery and recycling, a key aspect of sustainable chemistry. The development of such immobilized organocatalysts from this compound could have significant implications for large-scale chemical synthesis.
Applications in the Synthesis of Advanced Organic Materials
The unique photophysical and electronic properties of the isoquinoline ring system make it an attractive component for advanced organic materials. This compound can be utilized as a key building block in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
Through Sonogashira or Suzuki coupling reactions at the C8-position, extended π-conjugated systems can be constructed. The amino group at the C3-position can be used to tune the electronic properties of the molecule or to link it to other components of a material. The ability to create a wide range of derivatives from this single precursor allows for the systematic investigation of structure-property relationships, which is essential for the rational design of new and improved organic materials.
Medicinal Chemistry Research Avenues: Molecular Interactions and Target Identification
Investigation of 8-Iodoisoquinolin-3-amine and its Derivatives as Molecular Probes
The 3-amino group of this compound makes it an ideal starting point for the development of molecular probes. Amine-reactive fluorescent dyes, biotins, and other haptens can be readily conjugated to this primary amine to create tools for studying biological systems. thermofisher.comthermofisher.com There are several major classes of amine-reactive reagents, with active esters like succinimidyl esters (SE) being preferred for their ability to form stable carboxamide bonds. thermofisher.com
By attaching a fluorophore to the 3-amino position, researchers can create fluorescent probes to visualize the localization of the isoquinoline (B145761) scaffold within cells or tissues. This can help identify potential target compartments or binding partners. Similarly, biotinylating the compound would allow for affinity-based pulldown experiments to isolate and identify proteins that interact with the this compound core structure. These molecular probes are invaluable for target identification and validation in the early stages of drug discovery.
Rational Design Strategies for Modulating Molecular Recognition
Rational drug design involves the strategic modification of a lead compound to enhance its interaction with a biological target. The structure of this compound offers multiple handles for such modifications.
The Iodine Atom (Position 8): The iodine atom is a key feature for rational design. It can function as a halogen bond donor, a specific and directional interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. This interaction can significantly enhance binding affinity and selectivity. Furthermore, the iodine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide array of substituents to probe the steric and electronic requirements of a target's binding site.
The Amino Group (Position 3): The primary amine is a critical site for hydrogen bonding, acting as both a donor and, through its lone pair, a potential acceptor. Its basicity can be fine-tuned through substitution to optimize ionic interactions with acidic residues like aspartate or glutamate. Derivatization of the amine to amides, sulfonamides, or ureas can introduce new interaction vectors and modulate the compound's physicochemical properties, such as solubility and membrane permeability.
The Isoquinoline Scaffold: The flat, aromatic isoquinoline ring system is prone to pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The nitrogen atom at position 2 can also act as a hydrogen bond acceptor.
These features allow for a systematic, rational approach to designing derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
In vitro Studies on Interaction with Molecular Targets (e.g., Enzymes, Receptors)
The isoquinoline scaffold is present in numerous enzyme inhibitors. nih.gov A critical step in evaluating this compound and its derivatives is to screen them against panels of therapeutically relevant enzymes. For instance, recent studies have identified isoquinoline derivatives as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets in cancer immunotherapy. nih.gov
Enzyme inhibition assays are performed in vitro to determine the concentration of the compound required to reduce enzyme activity by 50% (IC₅₀). nih.gov These assays typically measure the rate of substrate depletion or product formation over time. nih.govfrontiersin.org For a target like IDO1, assays can be designed to measure the conversion of tryptophan to N-formylkynurenine. nih.gov A hypothetical screening of this compound derivatives could yield data similar to that seen for related isoquinoline inhibitors.
| Compound | Modification | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |
|---|---|---|---|
| Parent | This compound | 5.2 | 10.8 |
| Derivative A | 3-Acetamido | 1.5 | 4.3 |
| Derivative B | 8-Phenyl (via Suzuki) | 0.75 | 2.1 |
| Derivative C | 8-Bromo | 4.8 | 9.9 |
Many amine-containing heterocyclic compounds interact with G-protein coupled receptors (GPCRs). Given its structure, this compound could potentially bind to various receptors, such as aminergic (serotonin, dopamine), muscarinic, or trace amine-associated receptors (TAARs). nih.govnih.gov
Receptor binding affinities are typically determined using radioligand displacement assays. In these experiments, cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Kᵢ) is calculated. A lower Kᵢ value indicates a higher binding affinity. Screening this compound against a panel of receptors would be essential to identify primary targets and potential off-target effects. researchgate.net
| Receptor Target | Binding Affinity (Kᵢ, nM) |
|---|---|
| Serotonin 5-HT₂ₐ | 85 |
| Dopamine D₂ | > 10,000 |
| Muscarinic M₁ | 1,200 |
| Trace Amine-Associated Receptor 1 (TAAR1) | 250 |
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence biological activity. nih.gov For this compound, a systematic SAR exploration would be crucial for optimizing its interaction with a chosen molecular target, such as an enzyme or receptor. researchgate.net
A typical SAR campaign would involve synthesizing and testing a library of analogs where specific positions on the molecule are varied:
Modification at Position 3: The 3-amino group could be converted to a series of amides or sulfonamides with varying alkyl or aryl substituents. This would probe the steric and electronic requirements for hydrogen bonding and hydrophobic interactions in that region of the binding pocket.
Modification at Position 8: The iodine could be replaced with other halogens (Br, Cl, F) to study the impact of halogen bond strength and atom size. It could also be replaced with non-halogen groups like methyl, methoxy, or cyano to differentiate between steric and electronic effects.
Substitution on the Aromatic Rings: Adding small substituents (e.g., fluoro, chloro, methyl) at other available positions on the isoquinoline core could enhance binding by filling small hydrophobic pockets or by altering the electronics of the ring system.
The data from these studies would build a comprehensive picture of the molecular requirements for activity. nih.gov
| Compound | Substitution at Position 8 | Kinase Inhibition IC₅₀ (nM) |
|---|---|---|
| Analog 1 | -I (Iodine) | 50 |
| Analog 2 | -Br (Bromine) | 75 |
| Analog 3 | -Cl (Chlorine) | 150 |
| Analog 4 | -F (Fluorine) | 400 |
| Analog 5 | -H (Hydrogen) | > 1000 |
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful computational technique used in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. arabjchem.org
For this compound, a pharmacophore model could be generated based on its key chemical features:
Aromatic Ring Feature: Representing the isoquinoline core for potential π-π stacking.
Hydrogen Bond Donor: The N-H groups of the 3-amino moiety.
Hydrogen Bond Acceptor: The nitrogen at position 2 of the isoquinoline ring.
Hydrophobic/Halogen Bond Donor Feature: The iodine atom at position 8.
This model could then be used in ligand-based drug design to virtually screen large chemical databases to identify novel compounds with different core structures but a similar pharmacophoric pattern. arabjchem.org Additionally, if the 3D structure of a target protein is known, molecular docking studies can be performed to predict the binding mode of this compound, helping to refine the pharmacophore model and guide the rational design of more potent analogs. nih.govresearchgate.net
Exploration of Chemical Biology Tools Derived from this compound
The strategic functionalization of this compound presents a valuable opportunity for the development of sophisticated chemical biology tools aimed at elucidating its molecular interactions and identifying its biological targets. The presence of the iodine atom at the 8-position and the primary amine at the 3-position offers orthogonal handles for chemical modification, allowing for the rational design of probes to investigate its mechanism of action.
One promising avenue is the synthesis of affinity-based probes . By leveraging the reactivity of the 8-iodo group through palladium-catalyzed cross-coupling reactions, various reporter tags can be introduced. For instance, a biotin (B1667282) moiety, connected via a flexible linker, could be appended to the isoquinoline scaffold. Such a biotinylated probe would enable the isolation of potential binding partners from cell lysates through affinity purification on streptavidin-coated beads. Subsequent proteomic analysis of the isolated proteins could reveal the direct cellular targets of the parent compound.
Furthermore, the development of photo-affinity labeling (PAL) probes represents a powerful strategy for covalently capturing target proteins. A PAL probe derived from this compound would typically incorporate three key components: the this compound core as the recognition element, a photoreactive group, and a reporter tag for identification. The photoreactive moiety, such as a diazirine or an aryl azide, could be introduced at the 8-position via cross-coupling chemistry. Upon binding to its target and subsequent irradiation with UV light, this group generates a highly reactive species that forms a covalent bond with nearby amino acid residues in the binding pocket. The reporter tag, often an alkyne or a biotin handle, allows for the subsequent visualization or enrichment of the covalently labeled proteins.
Another approach involves the creation of fluorescent probes to visualize the subcellular localization of this compound. A fluorophore could be attached, likely at the 8-position, to track the compound's distribution within cells using fluorescence microscopy. This can provide valuable insights into its potential sites of action. The primary amine at the 3-position could also be utilized for conjugation, provided that structure-activity relationship (SAR) studies indicate that modification at this position does not abrogate biological activity.
The design and synthesis of these chemical biology tools would be a critical step in moving from a biologically active "hit" compound to a well-understood chemical probe for target validation and further drug development.
| Probe Type | Potential Synthesis Strategy | Application |
| Biotinylated Affinity Probe | Suzuki or Sonogashira coupling of a biotin-linker-alkyne with the 8-iodo position. | Target pull-down and identification from cell lysates. |
| Photo-affinity Labeling Probe | Introduction of a diazirine- or aryl azide-containing moiety at the 8-position via cross-coupling. | Covalent labeling of target proteins for identification. |
| Fluorescent Probe | Conjugation of a fluorophore to the 8-position. | Visualization of subcellular localization. |
Development of Isoquinoline-Based Scaffolds for Chemical Screening Libraries
The this compound scaffold is a promising starting point for the generation of diverse chemical libraries for high-throughput screening. Its core structure, featuring a privileged isoquinoline motif, combined with two distinct points for chemical diversification—the 8-iodo and 3-amino groups—allows for the systematic exploration of chemical space to identify novel bioactive compounds.
The generation of a focused library around the this compound core can be achieved through parallel synthesis. The 8-iodo position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. For example, a library of analogs could be synthesized by reacting this compound with a diverse set of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or organostannanes (Stille coupling). This would allow for the introduction of a wide range of aryl, heteroaryl, and alkenyl substituents at this position, systematically probing the steric and electronic requirements for biological activity.
Simultaneously, the 3-amino group can be functionalized through various reactions. Acylation with a library of carboxylic acids or sulfonyl chlorides would yield a diverse set of amides and sulfonamides, respectively. Reductive amination with a collection of aldehydes and ketones could introduce a variety of alkyl and aryl-alkyl substituents.
A combinatorial approach , where both the 8- and 3-positions are diversified in a systematic manner, would exponentially increase the size and diversity of the resulting library. For instance, a matrix of building blocks could be employed, where a set of boronic acids is reacted at the 8-position, followed by acylation of the 3-amino group with a set of carboxylic acids. This would rapidly generate a large number of unique compounds with variations at both key positions.
The design of such libraries should be guided by principles of drug-likeness, ensuring that the resulting compounds possess favorable physicochemical properties for screening and potential future development. The strategic use of this compound as a versatile building block can thus facilitate the discovery of new lead compounds for a range of biological targets.
| Diversification Position | Reaction Type | Example Building Blocks |
| 8-Iodo | Suzuki Coupling | Phenylboronic acid, Pyridylboronic acid |
| 8-Iodo | Sonogashira Coupling | Phenylacetylene, Propargyl alcohol |
| 3-Amino | Acylation | Acetic anhydride, Benzoyl chloride |
| 3-Amino | Reductive Amination | Benzaldehyde (B42025), Acetone |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 8-Iodoisoquinolin-3-amine and its derivatives will likely pivot towards greener and more efficient methodologies. Traditional multi-step syntheses, often characterized by harsh conditions and significant waste, are expected to be replaced by more sustainable alternatives. chemijournal.com Future research should prioritize the development of one-pot reactions and tandem processes that minimize purification steps and solvent usage.
Key areas for development include:
C-H Activation/Iodination: Directing group-assisted C-H activation at the C8 position of an isoquinolin-3-amine (B165114) precursor, followed by iodination, could provide a highly atom-economical route. researchgate.net
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, enhancing safety and yield, particularly for potentially energetic intermediates. This technique is well-suited for scaling up the production of halogenated heterocycles.
Photoredox Catalysis: Visible-light-mediated reactions could enable milder conditions for both the cyclization to form the isoquinoline (B145761) core and the subsequent iodination step, reducing energy consumption and by-product formation. acs.org
Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic pathways could offer unparalleled selectivity and environmentally benign conditions for constructing the core structure.
These advanced synthetic methods promise not only to make this compound more accessible but also to align its production with the principles of green chemistry. rsc.orgunigoa.ac.in
Exploration of Unconventional Reactivity Patterns
The dual functionality of the iodo and amino groups on the isoquinoline scaffold presents a rich playground for exploring novel reactivity. Future research is expected to move beyond predictable substitution reactions to uncover more complex and unconventional transformations.
A primary focus will be on leveraging the iodine atom's capacity for halogen bonding . This non-covalent interaction, where the electropositive region (σ-hole) on the iodine atom interacts with a Lewis base, can be used to control reaction selectivity and promote unique chemical transformations. nih.govrichmond.edu Computational studies can help predict and rationalize these interactions, guiding the design of experiments. nih.govresearchgate.net
Further avenues of exploration include:
Radical Reactions: Investigating radical-mediated cyclizations and functionalizations initiated at the C-I bond could lead to novel polycyclic aromatic systems. thieme-connect.denih.gov
Hypervalent Iodine Chemistry: The in-situ generation of hypervalent iodine species from the 8-iodo group could unlock new pathways for oxidation and group transfer reactions, expanding the synthetic utility of the molecule.
Transition-Metal-Catalyzed Isomerization: Exploring metal-catalyzed migration of the iodo or amino substituents around the isoquinoline ring could provide access to a library of isomers with distinct properties and applications.
Integration of this compound into High-Throughput Synthesis Methodologies
The suitability of this compound as a versatile building block makes it an ideal candidate for integration into high-throughput synthesis (HTS) and diversity-oriented synthesis (DOS) platforms. The generation of large libraries of substituted isoquinolines is crucial for drug discovery and materials science. organic-chemistry.org
Future efforts will likely involve:
Automated Synthesis: Utilizing robotic platforms to perform parallel cross-coupling reactions at the C8-iodo position and derivatization of the C3-amino group. This would allow for the rapid generation of hundreds or thousands of distinct compounds. nih.govharvard.edu
Combinatorial Chemistry: Employing a multicomponent reaction strategy where the isoquinoline core is assembled and functionalized in a single, streamlined process. This approach is highly efficient for creating molecular diversity.
DNA-Encoded Libraries: Tagging derivatives of this compound with unique DNA barcodes would enable the screening of vast libraries against biological targets to identify new lead compounds for therapeutic development.
The data below illustrates a conceptual framework for a high-throughput synthesis campaign starting from this compound.
| Reaction Type | Position | Example Reagents | Potential Product Class |
| Suzuki Coupling | C8 (Iodo) | Aryl boronic acids, Heteroaryl boronic acids | Biaryl isoquinolines |
| Sonogashira Coupling | C8 (Iodo) | Terminal alkynes | Alkynyl-isoquinolines |
| Buchwald-Hartwig Amination | C8 (Iodo) | Primary/Secondary amines, Anilines | 8-Amino-isoquinoline derivatives |
| Acylation | C3 (Amino) | Acid chlorides, Carboxylic acids (with coupling agents) | Isoquinolin-3-yl amides |
| Reductive Amination | C3 (Amino) | Aldehydes, Ketones | N-alkylated isoquinolin-3-amines |
Expanding the Scope of its Application in Diverse Organic Reactions
The unique electronic and steric properties of this compound make it a valuable substrate and potential ligand in a wide array of organic reactions. Future research should aim to broaden its application beyond its current role as a simple building block.
The presence of a nitrogen atom in the isoquinoline ring, an amino group at C3, and an iodine atom at C8 makes it a potential multidentate ligand for transition metal catalysis. The specific coordination geometry could impart unique selectivity in reactions such as asymmetric hydrogenation or cross-coupling.
Furthermore, its derivatives could serve as:
Organocatalysts: Chiral derivatives synthesized from the amino group could be explored as catalysts for enantioselective transformations.
Phase-Transfer Catalysts: Quaternization of the isoquinoline nitrogen could yield salts capable of facilitating reactions between immiscible phases, a green chemistry alternative to homogeneous catalysis.
Photoredox Catalysts: Functionalized isoquinoline derivatives could be designed to have specific photophysical properties, enabling their use as novel photosensitizers in visible-light-mediated reactions.
Deepening the Understanding of its Molecular Interaction Landscape
A fundamental understanding of the non-covalent interactions involving this compound is critical for its rational application in medicinal chemistry and materials science. amerigoscientific.com Future research should employ a combination of experimental and computational methods to map its molecular interaction landscape.
Key areas of investigation include:
Halogen Bonding: As mentioned, the C-I bond is a potent halogen bond donor. nih.gov Systematic studies are needed to quantify its interaction strength with various acceptors (e.g., carbonyls, nitro groups, aromatic rings) and understand how these interactions influence crystal packing and ligand-protein binding. richmond.edu
Hydrogen Bonding: The amino group is both a hydrogen bond donor and acceptor, while the isoquinoline nitrogen is an acceptor. Characterizing these interactions is crucial for predicting solubility, membrane permeability, and binding affinity to biological targets. researchgate.net
π-Stacking: The aromatic isoquinoline core can participate in π-π stacking interactions, which are vital for the stability of materials like organic semiconductors and for the binding of drugs to DNA or protein active sites.
Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots will be invaluable for visualizing and quantifying these subtle yet powerful forces. researchgate.net
Potential for Discovery in New Chemical Biology Paradigms
The structural features of this compound make it an exciting scaffold for chemical biology and drug discovery. The isoquinoline motif is a privileged structure found in many biologically active natural products and synthetic drugs. nih.govrsc.orgnih.gov The iodo and amino groups provide handles for further functionalization and bioconjugation.
Future research could focus on:
Chemical Probes: The iodine atom allows for the introduction of a radioisotope (e.g., ¹²⁵I), enabling the development of radiolabeled probes for imaging and biodistribution studies. nih.gov Attaching fluorescent dyes or biotin (B1667282) tags via the amino group can also create powerful tools for studying biological systems.
Fragment-Based Drug Discovery (FBDD): this compound can serve as a starting fragment for screening against therapeutic targets. The subsequent elaboration of the fragment by targeting the iodo and amino positions can lead to the development of potent and selective inhibitors. nih.gov
Covalent Inhibitors: The amino group can be functionalized with reactive moieties (e.g., acrylamides) to create covalent inhibitors that form a permanent bond with a target protein, often leading to enhanced potency and duration of action.
Antimicrobial Agents: The isoquinoline scaffold is known to exhibit antimicrobial properties. researchgate.netmdpi.com Libraries derived from this compound could be screened to identify new agents to combat drug-resistant pathogens. nih.govnih.gov
By systematically exploring these research avenues, the scientific community can harness the full potential of this compound, transforming it from a simple chemical entity into a cornerstone of innovation across the chemical sciences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
